![molecular formula C28H43NO8 B12292037 [(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spliceostatin A is a potent natural product known for its ability to inhibit pre-mRNA splicing. It was originally isolated from the bacterium Burkholderia sp. and has shown significant anti-tumor properties. The compound interacts with the spliceosome, a complex responsible for removing introns from pre-mRNA, thereby playing a crucial role in gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spliceostatin A involves several key steps, including the construction of a highly functionalized tetrahydropyran ring. Key reactions in the synthetic route include CBS reduction, Achmatowicz rearrangement, Michael addition, and reductive amination . The side chain is prepared from an optically active alcohol, followed by acetylation and hydrogenation over Lindlar’s catalyst . The fragments are coupled together through amidation and cross-metathesis in a convergent manner .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spliceostatin A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Spliceostatin A.
Substitution: The compound can undergo substitution reactions, particularly at the functional groups attached to the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Spliceostatin A include CBS catalyst for reduction, Lindlar’s catalyst for hydrogenation, and various acids and bases for amidation and cross-metathesis .
Major Products
The major products formed from these reactions include various derivatives of Spliceostatin A, which are often evaluated for their biological activity and stability .
Scientific Research Applications
Spliceostatin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
Spliceostatin A exerts its effects by binding to the splicing factor 3b (SF3b) subunit of the spliceosome. This interaction inhibits the assembly of the spliceosome, thereby preventing the splicing of pre-mRNA . The inhibition of splicing leads to the accumulation of unspliced pre-mRNA, which can trigger cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
FR901464: A potent inhibitor of spliceosomes, similar to Spliceostatin A, but less stable in solution.
Thailanstatins: Another family of compounds that inhibit pre-mRNA splicing and exhibit anti-tumor properties.
Pladienolide B: A natural product that also targets the spliceosome and has shown significant anti-cancer activity.
Uniqueness
Spliceostatin A is unique due to its specific interaction with the SF3b subunit and its remarkable stability compared to similar compounds like FR901464 . This stability makes it a more attractive candidate for therapeutic development and research applications.
Properties
Molecular Formula |
C28H43NO8 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+ |
InChI Key |
XKSGIJNRMWHQIQ-TUNPHNBLSA-N |
Isomeric SMILES |
CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
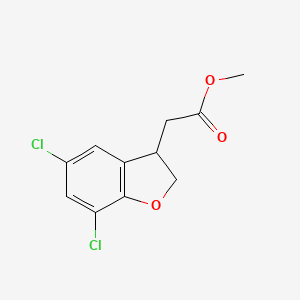
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
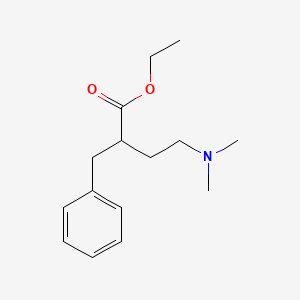
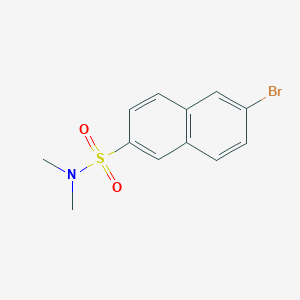
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
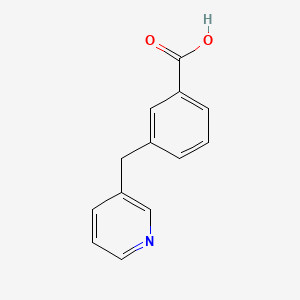
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
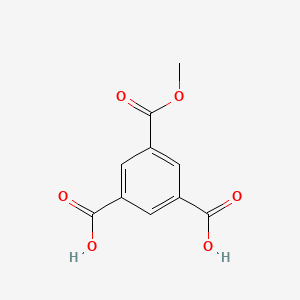
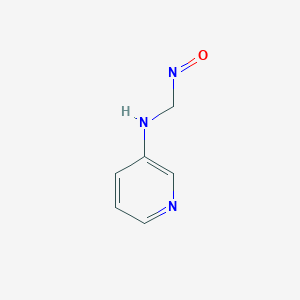
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
